Hydroxyurea-15N

Beschreibung

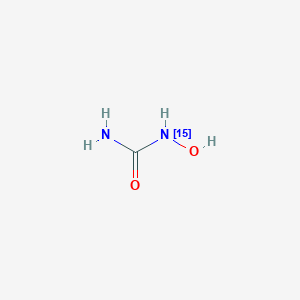

Structure

3D Structure

Eigenschaften

IUPAC Name |

hydroxyurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNHCAURESNICA-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)(N)[15NH]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466772 | |

| Record name | Hydroxyurea-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.048 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214331-53-0 | |

| Record name | Hydroxyurea-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the mechanism of action of Hydroxyurea-15N?

An In-depth Technical Guide on the Core Mechanism of Action of Hydroxyurea-15N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyurea (B1673989) (HU), a simple hydroxylated derivative of urea, is a cornerstone therapeutic agent in the management of myeloproliferative neoplasms, sickle cell disease (SCD), and certain cancers. Its efficacy stems from a multi-faceted mechanism of action, primarily centered on the inhibition of DNA synthesis. The isotopically labeled form, this compound, where one or both nitrogen atoms are replaced with the stable isotope ¹⁵N, does not possess a different mechanism of action. Instead, it serves as a critical tool in pharmacokinetic and metabolic studies, allowing for precise quantification and tracing of the drug in biological systems through techniques like mass spectrometry. This guide provides a comprehensive technical overview of the core mechanisms of action of hydroxyurea, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways.

Primary Mechanism of Action: Ribonucleotide Reductase Inhibition

The principal and most well-established mechanism of action of hydroxyurea is the inhibition of the enzyme ribonucleotide reductase (RNR).[1][2][3] RNR is essential for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA.[2][3]

Hydroxyurea specifically targets the M2 subunit of RNR, where it quenches a tyrosyl free radical at the enzyme's active site. This quenching action inactivates the enzyme, thereby preventing the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates. The resulting depletion of the intracellular deoxyribonucleotide triphosphate (dNTP) pool leads to the stalling of replication forks and subsequent inhibition of DNA synthesis, which selectively induces cell death in the S phase of the cell cycle.

Quantitative Data on RNR Inhibition and dNTP Pool Modulation

The inhibitory effect of hydroxyurea on RNR and its downstream consequences on dNTP pools have been quantified in various studies.

| Parameter | Cell Line/System | Value | Reference |

| IC₅₀ (Cell Growth) | Hydroxyurea-Sensitive CCRF-CEM | 180 µM | |

| Hydroxyurea-Resistant CCRF-CEM | 320 µM | ||

| Effect on dNTP Pools | Human Diploid Fibroblasts | Reduction in purine (B94841) dNTPs (dATP, dGTP); Increase in pyrimidine (B1678525) dNTPs (dCTP, dTTP) | |

| Mammalian Cells | dATP reduced to ~20% of control |

Signaling Pathways and Cellular Responses

Hydroxyurea's inhibition of RNR triggers a cascade of cellular signaling events, primarily related to DNA damage response and cell cycle control. Additionally, in the context of sickle cell disease, it activates pathways leading to the production of fetal hemoglobin.

DNA Damage Response and ATR/Chk1 Pathway Activation

The stalling of replication forks caused by dNTP depletion is recognized by the cell as a form of replication stress, which activates the DNA damage response (DDR) pathway. A key player in this response is the Ataxia Telangiectasia and Rad3-related (ATR) kinase.

Stalled replication forks expose single-stranded DNA (ssDNA), which becomes coated with Replication Protein A (RPA). This structure recruits the ATR-ATRIP complex and TOPBP1, leading to the activation of ATR. Activated ATR then phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (Chk1) at serine 345. Phosphorylated Chk1 orchestrates the S-phase checkpoint, preventing entry into mitosis until the replication stress is resolved.

References

Synthesis and Isotopic Purity of Hydroxyurea-¹⁵N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and analysis of Hydroxyurea-¹⁵N, a crucial isotopically labeled analog used in pharmaceutical research. The following sections detail the synthetic methodologies, analytical protocols for determining chemical and isotopic purity, and relevant quantitative data.

Synthesis of Hydroxyurea-¹⁵N

A prevalent and efficient method for the synthesis of Hydroxyurea-¹⁵N involves a one-pot reaction between commercially available ¹⁵N-hydroxylamine hydrochloride and an isocyanate. A key example is the reaction with trimethylsilyl (B98337) isocyanate, which offers a straightforward route to the desired product.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from an efficient synthesis method for ¹⁵N-hydroxyurea.

Materials:

-

¹⁵N-Hydroxylamine hydrochloride

-

Trimethylsilyl isocyanate

-

Anhydrous solvent (e.g., Dichloromethane)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a stirred suspension of ¹⁵N-hydroxylamine hydrochloride in an anhydrous solvent under an inert atmosphere, add trimethylsilyl isocyanate dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) to ensure complete reaction.

-

Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/ether), to yield analytically pure Hydroxyurea-¹⁵N.

Synthesis Workflow

Caption: Workflow for the one-pot synthesis of Hydroxyurea-¹⁵N.

Isotopic Purity and Chemical Analysis

The determination of both isotopic enrichment and overall chemical purity is critical. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed.

Mass Spectrometry (MS) for Isotopic Enrichment

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for determining the isotopic purity of Hydroxyurea-¹⁵N. These methods can precisely measure the ratio of the ¹⁵N-labeled compound to its unlabeled counterpart.

2.1.1. Experimental Protocol: GC-MS Analysis

This protocol provides a general framework for the GC-MS analysis of Hydroxyurea-¹⁵N, often requiring derivatization to improve volatility.

Sample Preparation and Derivatization:

-

Accurately weigh a small amount of the Hydroxyurea-¹⁵N sample.

-

Dissolve the sample in a suitable solvent.

-

Add a derivatizing agent (e.g., a silylating agent like BSTFA) to the solution.

-

Heat the mixture to ensure complete derivatization.

GC-MS Parameters:

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless.

-

Temperature Program: An initial oven temperature held for a few minutes, followed by a ramp to a final temperature.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Acquisition: Selected Ion Monitoring (SIM) mode to monitor the molecular ions of the derivatized labeled and unlabeled hydroxyurea.

2.1.2. Experimental Protocol: LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and specificity and often does not require derivatization.

Sample Preparation:

-

Prepare a dilute solution of Hydroxyurea-¹⁵N in a suitable solvent (e.g., methanol/water).

-

If analyzing from a biological matrix, a protein precipitation or solid-phase extraction step may be necessary.

LC-MS/MS Parameters:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable column for polar compounds (e.g., a HILIC or C18 column).

-

Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile).

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both labeled and unlabeled hydroxyurea.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is invaluable for confirming the chemical structure and assessing the chemical purity of the synthesized Hydroxyurea-¹⁵N. ¹H, ¹³C, and ¹⁵N NMR are all informative.

2.2.1. Experimental Protocol: NMR Analysis

Sample Preparation:

-

Dissolve an accurately weighed sample of Hydroxyurea-¹⁵N in a deuterated solvent (e.g., DMSO-d₆).

-

Add a known amount of an internal standard for quantitative analysis (qNMR).

NMR Parameters:

-

Spectrometer: A high-field NMR spectrometer.

-

¹H NMR: To observe and integrate the signals corresponding to the protons in the molecule.

-

¹³C NMR: To confirm the carbon framework.

-

¹⁵N NMR: To directly observe the ¹⁵N nucleus and confirm the position of the label.

Analytical Workflow

Caption: Analytical workflow for purity and structural assessment.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the synthesis and analysis of Hydroxyurea-¹⁵N.

Table 1: Synthesis Yield and Physical Properties

| Parameter | Value |

| Crude Yield | ~74% |

| Recrystallized Yield | ~47% |

| Melting Point | 143-146 °C |

| TLC Rf | 0.13 (EtOAc) |

Table 2: Spectroscopic and Analytical Data

| Analysis | Result |

| ¹H NMR (200 MHz, d₆-DMSO) | δ 8.81 (s, 1H), 8.26 (d, 1H, J = 89.5 Hz), 6.18 (s, 2H) |

| ¹³C NMR (50 MHz, D₂O) | δ 164.65 (d, J = 15.7 Hz) |

| ¹⁵N NMR (30 MHz, d₆-DMSO) | δ 143.00 (J = 91.2 Hz) |

| HRMS (CI, isobutane) | m/z 78.0314 (calculated for CH₅N₂O₂¹⁵N) |

| Elemental Analysis | C, 15.65%; H, 5.25%; N, 36.64% (Calculated: C, 15.59%; H, 5.23%; N, 36.36%) |

Table 3: Isotopic Purity Assessment

| Technique | Parameter | Typical Value |

| GC-MS or LC-MS/MS | Isotopic Enrichment of ¹⁵N | > 98% |

| NMR | Chemical Purity | > 99% |

Biological Applications of 15N-Labeled Hydroxyurea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyurea (B1673989) is a cornerstone therapeutic agent with diverse applications, from the management of myeloproliferative neoplasms and sickle cell disease to its use as a tool in molecular biology to synchronize cell cultures. The introduction of stable isotope labeling, specifically with ¹⁵N, has significantly enhanced the precision and depth of research into its mechanisms of action, pharmacokinetics, and metabolic fate. This technical guide provides a comprehensive overview of the biological applications of ¹⁵N-labeled hydroxyurea, detailing its use in quantitative analysis, metabolic studies, and as a probe for understanding enzymatic and cellular pathways. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams of relevant pathways and workflows to serve as a practical resource for researchers, scientists, and drug development professionals.

Introduction to Hydroxyurea and ¹⁵N Labeling

Hydroxyurea (HU) is a simple, yet potent, molecule that primarily functions as an inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis and repair.[1] This inhibition leads to the depletion of the deoxyribonucleotide triphosphate (dNTP) pool, causing replication stress and cell cycle arrest in the S-phase.[2] Beyond its direct cytotoxic effects in cancer therapy, HU is also known to induce the production of fetal hemoglobin (HbF), which is a key mechanism in its efficacy for treating sickle cell disease.[3]

Stable isotope labeling involves the incorporation of a non-radioactive isotope, such as ¹⁵N, into a molecule of interest. ¹⁵N-labeled hydroxyurea serves as an invaluable tool in various analytical and research applications. Its primary utility lies in its application as an internal standard for quantitative mass spectrometry-based assays, allowing for precise and accurate measurement of hydroxyurea concentrations in biological matrices.[4][5] Furthermore, the ¹⁵N label enables detailed metabolic tracing studies to elucidate the biotransformation and fate of the drug in vivo.

Core Biological Applications

The use of ¹⁵N-labeled hydroxyurea spans several key areas of biological and pharmaceutical research:

-

Quantitative Bioanalysis: ¹⁵N-labeled hydroxyurea is the gold standard internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify hydroxyurea in plasma, blood, and other biological samples. This is critical for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and bioequivalence studies.

-

Metabolic Fate and Biotransformation Studies: The ¹⁵N label allows researchers to trace the metabolic pathways of hydroxyurea. By tracking the ¹⁵N atom, it is possible to identify and quantify metabolites, providing insights into the drug's in vivo disposition and potential for drug-drug interactions.

-

Enzyme-Inhibitor Interaction Studies: While less common, ¹⁵N-labeled hydroxyurea can be used in NMR or mass spectrometry-based assays to study the direct interaction with its target enzyme, ribonucleotide reductase, and potentially other off-target proteins.

Quantitative Data

The precise quantification of hydroxyurea is paramount for understanding its clinical efficacy and safety. The use of ¹⁵N-labeled hydroxyurea as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision. Below are tables summarizing key quantitative data from pharmacokinetic studies of hydroxyurea.

Table 1: Pharmacokinetic Parameters of Hydroxyurea in Patients with Sickle Cell Disease

| Parameter | Adults (Capsules) | Adults (Tablets) | Children (Tablets) | Reference |

| Cmax (mg/L) | 26.1 ± 11.7 | 26.5 ± 11.9 | 28.1 ± 11.2 | |

| Tmax (h) | 1.1 ± 0.6 | 1.2 ± 0.7 | 0.8 ± 0.3 | |

| AUC₀₋₂₄ (mg·h/L) | 127.3 ± 51.3 | 121.1 ± 48.2 | 114.7 ± 51.6 | |

| T½ (h) | 3.5 ± 0.8 | 3.6 ± 0.9 | 2.9 ± 0.6 |

Data are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of Intravenous vs. Oral Hydroxyurea

| Parameter | Intravenous (2,000 mg) | Oral (2,000 mg) | Reference |

| Cmax (µmol/L) | 1,007 | 794 | |

| Tmax (h) | - | 1.22 | |

| AUC (µmol/L·h) | 3,552 | 3,934 | |

| T½β (h) | 3.39 | 3.32 | |

| Bioavailability (%) | - | 108 |

T½β represents the terminal half-life.

Signaling Pathways and Experimental Workflows

The biological effects of hydroxyurea are mediated through its impact on fundamental cellular processes. The following diagrams, rendered in DOT language, illustrate key signaling pathways and a typical experimental workflow.

Signaling Pathways

Experimental Protocols

Synthesis of ¹⁵N-Hydroxyurea

This protocol is adapted from a published one-pot procedure.

Materials:

-

Trimethylsilyl (B98337) isocyanate

-

¹⁵N-Hydroxylamine hydrochloride

-

Solvent (e.g., Dichloromethane)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a solution of trimethylsilyl isocyanate in a suitable solvent, add ¹⁵N-hydroxylamine hydrochloride in a stepwise manner under an inert atmosphere.

-

Stir the reaction mixture at room temperature for a specified period to allow for the reaction to proceed. The reaction involves the formation of an intermediate that subsequently rearranges to form ¹⁵N-hydroxyurea.

-

Upon completion of the reaction, as monitored by an appropriate technique (e.g., TLC or NMR), quench the reaction with a suitable reagent.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield analytically pure ¹⁵N-hydroxyurea.

-

Confirm the identity and purity of the final product using analytical techniques such as ¹H-NMR, ¹³C-NMR, ¹⁵N-NMR, and mass spectrometry.

Quantification of Hydroxyurea in Plasma using LC-MS/MS with ¹⁵N-Hydroxyurea as Internal Standard

This protocol is a generalized procedure based on established methods.

Materials:

-

Plasma samples

-

¹⁵N-Hydroxyurea (internal standard solution)

-

Acetonitrile (B52724) (protein precipitation agent)

-

Formic acid

-

Water (HPLC-grade)

-

HILIC (Hydrophilic Interaction Liquid Chromatography) column

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

To a 50 µL aliquot of plasma sample, add a known amount of ¹⁵N-hydroxyurea internal standard solution.

-

Add acetonitrile to precipitate plasma proteins.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the prepared supernatant onto the HILIC column.

-

Perform chromatographic separation using a gradient elution with a mobile phase consisting of ammonium formate in water and acetonitrile with formic acid.

-

The column eluent is introduced into the ESI source of the mass spectrometer.

-

Perform mass spectrometric detection in the positive ion mode using Multiple Reaction Monitoring (MRM).

-

Monitor the transition for hydroxyurea (e.g., m/z 77 -> 44).

-

Monitor the transition for ¹⁵N-hydroxyurea (e.g., m/z 78 -> 45 or m/z 80 -> 46 for [¹³C,¹⁵N₂]hydroxyurea).

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (hydroxyurea) and the internal standard (¹⁵N-hydroxyurea).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Prepare a calibration curve by analyzing standards of known hydroxyurea concentrations spiked with the internal standard.

-

Determine the concentration of hydroxyurea in the plasma samples by interpolating their peak area ratios against the calibration curve.

-

In Vitro Ribonucleotide Reductase (RNR) Activity Assay

This protocol describes a general method for assessing RNR activity, which can be adapted to study the inhibitory effects of hydroxyurea. While this protocol uses a radiolabeled substrate for detection, the principle of measuring product formation is central.

Materials:

-

Purified RNR enzyme (R1 and R2 subunits)

-

[³H]-CDP (radiolabeled substrate)

-

ATP (allosteric activator)

-

Dithiothreitol (DTT) or other reducing agent

-

Buffer (e.g., HEPES)

-

Magnesium salt

-

Hydroxyurea or ¹⁵N-hydroxyurea solution (inhibitor)

-

Perchloric acid (to stop the reaction)

-

Apparatus for separating nucleotides (e.g., HPLC or TLC)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing buffer, ATP, magnesium salt, DTT, and the RNR enzyme subunits.

-

To study inhibition, pre-incubate the enzyme mixture with varying concentrations of hydroxyurea or ¹⁵N-hydroxyurea for a defined period.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate, [³H]-CDP.

-

Allow the reaction to proceed for a specific time at an optimal temperature.

-

Stop the reaction by adding perchloric acid.

-

Separate the product, [³H]-dCDP, from the unreacted substrate, [³H]-CDP, using HPLC or TLC.

-

Quantify the amount of [³H]-dCDP formed using a scintillation counter.

-

Calculate the enzyme activity and the inhibitory effect of hydroxyurea by comparing the product formation in the presence and absence of the inhibitor. This allows for the determination of parameters like IC₅₀.

Conclusion

¹⁵N-labeled hydroxyurea is an indispensable tool for the precise and detailed investigation of this multifaceted drug. Its application in quantitative bioanalysis has been fundamental to understanding its pharmacokinetics and optimizing dosing strategies. Furthermore, its use in metabolic studies continues to shed light on its in vivo behavior. As research continues to unravel the complex mechanisms of hydroxyurea's action, from its direct inhibition of ribonucleotide reductase to its downstream effects on cell signaling and gene expression, ¹⁵N-labeled hydroxyurea will undoubtedly remain a critical component of the researcher's toolkit. This guide provides a foundational resource for scientists and drug development professionals to effectively utilize this powerful research agent.

References

- 1. scielo.br [scielo.br]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scielo.br [scielo.br]

- 4. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. haematologica.org [haematologica.org]

Hydroxyurea-15N as a Tracer in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of ¹⁵N-labeled hydroxyurea (B1673989) (Hydroxyurea-¹⁵N) as a tracer in metabolic studies. This stable isotope-labeled compound allows for the precise tracking and quantification of hydroxyurea's metabolic fate in vivo, offering critical insights for drug development and a deeper understanding of its mechanism of action. This document details experimental protocols, summarizes key quantitative data, and provides visualizations of relevant pathways and workflows.

Introduction to Hydroxyurea and Metabolic Tracing

Hydroxyurea is a cornerstone therapy for sickle cell disease and is also used in the treatment of certain cancers.[1] Its primary therapeutic effects are attributed to the inhibition of ribonucleotide reductase and the induction of fetal hemoglobin (HbF).[1] However, the complete metabolic pathway of hydroxyurea is not fully elucidated. Stable isotope tracing, utilizing compounds like Hydroxyurea-¹⁵N, is a powerful technique to investigate the in vivo metabolism of drugs. By replacing the naturally abundant ¹⁴N with the heavier, non-radioactive ¹⁵N isotope, researchers can distinguish the administered drug and its metabolites from endogenous molecules using mass spectrometry.

Metabolic Pathways of Hydroxyurea

The metabolism of hydroxyurea is a key area of investigation. One of the known metabolic pathways involves the reduction of hydroxyurea to urea. Recent studies have identified the mitochondrial amidoxime (B1450833) reducing component 1 (mARC1) as a major contributor to this metabolic reduction.[2]

Another significant aspect of hydroxyurea's mechanism is its ability to generate nitric oxide (NO), which in turn activates the soluble guanylyl cyclase (sGC) pathway, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP). This signaling cascade is believed to play a role in the induction of fetal hemoglobin.

Signaling Pathway of Hydroxyurea-induced Nitric Oxide Production

The following diagram illustrates the proposed signaling pathway initiated by hydroxyurea, leading to the production of nitric oxide and subsequent downstream effects.

Quantitative Analysis of Hydroxyurea-¹⁵N Metabolism

The use of ¹³C,¹⁵N-labeled hydroxyurea allows for precise quantification of the parent compound and its metabolites. A key study in mice with varying levels of mARC1 expression provides valuable quantitative data on this metabolic process.[2]

Table 1: Plasma Concentrations of ¹³C,¹⁵N-Hydroxyurea and ¹³C,¹⁵N-Urea in Mice

The following table summarizes the plasma concentrations of ¹³C,¹⁵N-labeled hydroxyurea and its metabolite, ¹³C,¹⁵N-labeled urea, in wild-type, mARC1 heterozygous, and mARC1 knockout mice 15 minutes after a bolus application. The data is presented as mean ± standard deviation.

| Mouse Genotype | ¹³C,¹⁵N-Hydroxyurea (nM) | ¹³C,¹⁵N-Urea (nM) |

| Wild-Type (Mtarc1+/+) | 100 ± 20 | 50 ± 10 |

| Heterozygous (Mtarc1+/-) | 110 ± 25 | 45 ± 8 |

| Knockout (Mtarc1-/-) | 250 ± 50 | 20 ± 5 |

Data sourced from the study "mARC1 Is the Main Contributor to Metabolic Reduction of N-Hydroxyurea".[2]

Experimental Protocols for Hydroxyurea-¹⁵N Tracer Studies

A well-defined experimental protocol is crucial for obtaining reliable and reproducible data in metabolic tracer studies. The following sections outline a general methodology for an in vivo study using Hydroxyurea-¹⁵N in a mouse model.

Animal Handling and Dosing

-

Animal Model: C57BL/6 mice are a commonly used strain for metabolic studies. Mice should be housed in a controlled environment with a standard diet and water ad libitum.

-

Tracer Administration: ¹³C,¹⁵N-labeled hydroxyurea is dissolved in a sterile vehicle such as saline. Administration is typically performed via intraperitoneal (IP) injection. The dosage should be determined based on the specific aims of the study, with a typical dose being around 50 mg/kg.

-

Time Points: Blood samples are collected at various time points post-injection to capture the pharmacokinetic profile of the tracer and its metabolites. Common time points include baseline (pre-dose), and 15, 30, 60, 120, and 240 minutes post-dose.

Sample Collection and Preparation

-

Blood Collection: Blood is collected via a suitable method, such as tail vein or cardiac puncture, into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Plasma is separated by centrifugation at 4°C.

-

Metabolite Extraction: Proteins in the plasma are precipitated by adding a cold organic solvent, such as acetonitrile (B52724) or methanol. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Sample Derivatization (if necessary): Depending on the analytical method, derivatization of the metabolites may be required to improve their volatility and chromatographic properties for gas chromatography-mass spectrometry (GC-MS) analysis.

-

Sample Storage: All samples should be stored at -80°C until analysis to prevent degradation of metabolites.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of ¹⁵N-labeled compounds.

-

Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar compounds like hydroxyurea and urea.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific parent-to-product ion transitions are monitored for the labeled and unlabeled analytes and internal standards.

-

¹³C,¹⁵N-Hydroxyurea transition: m/z 80.0 → 46.3

-

¹³C,¹⁵N-Urea transition: m/z 64.3 → 46.3

-

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify the analytes in the biological samples. An internal standard, such as a deuterated or ¹³C-labeled analog, is used to correct for variations in sample preparation and instrument response.

Experimental Workflow for Hydroxyurea-¹⁵N Metabolic Tracing

The following diagram provides a visual representation of the complete experimental workflow for a Hydroxyurea-¹⁵N metabolic tracer study.

Conclusion

The use of Hydroxyurea-¹⁵N as a metabolic tracer provides an invaluable tool for researchers and drug development professionals. This approach allows for the unambiguous elucidation of metabolic pathways, the quantification of metabolite flux, and a deeper understanding of the pharmacokinetics and pharmacodynamics of hydroxyurea. The detailed protocols and data presented in this guide serve as a foundational resource for designing and implementing robust metabolic studies utilizing this powerful technique. As our understanding of hydroxyurea's metabolism expands, so too will the opportunities for optimizing its therapeutic use and developing novel treatment strategies.

References

The Role of Hydroxyurea in DNA Synthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyurea (HU), also known as hydroxycarbamide, is a small, simple molecule with a profound impact on cellular biology. It is a well-established inhibitor of DNA synthesis, a property that has led to its widespread use both as a chemotherapeutic agent in the treatment of myeloproliferative disorders and cancers, and as a fundamental tool in the laboratory for cell cycle synchronization.[1][2] The primary mechanism of action is the direct inhibition of the enzyme ribonucleotide reductase (RNR), which is essential for the production of DNA building blocks.[3]

The use of isotopically labeled Hydroxyurea, such as Hydroxyurea-15N , is a powerful technique in research settings. While the core inhibitory mechanism remains the same, the 15N label allows scientists to trace the molecule's metabolic fate, its binding to the target enzyme, and its distribution within cells and tissues, providing deeper insights into its pharmacokinetics and pharmacodynamics. This guide will provide an in-depth overview of the core mechanism of Hydroxyurea, its cellular consequences, quantitative effects, and the experimental protocols used to study its function.

Core Mechanism of Action: Inhibition of Ribonucleotide Reductase

The central and most well-documented role of Hydroxyurea is the specific inhibition of Ribonucleotide Reductase (RNR).[2]

-

The Target Enzyme (RNR): RNR catalyzes the rate-limiting step in the synthesis of all four deoxyribonucleoside triphosphates (dNTPs), the immediate precursors for DNA replication and repair.[1] Class Ia RNRs, found in eukaryotes, consist of two distinct subunits: a large subunit (R1 or α) that contains the catalytic site and allosteric regulatory sites, and a smaller subunit (R2 or β) which houses a crucial di-iron center and a stable tyrosyl free radical.

-

Inhibitory Action: Hydroxyurea directly targets the R2 subunit. It acts as a radical scavenger, donating an electron to quench the essential tyrosyl free radical. This action inactivates the RNR enzyme, preventing it from converting ribonucleoside diphosphates (NDPs) into deoxyribonucleoside diphosphates (dNDPs).

-

Consequence: The inactivation of RNR leads to a rapid depletion of the intracellular pool of dNTPs, effectively starving the cell of the necessary building blocks for DNA synthesis. This selectively halts DNA replication without immediately affecting RNA or protein synthesis.

Cellular Consequences of RNR Inhibition

The depletion of dNTPs triggers a cascade of cellular events, primarily centered around the DNA replication process.

-

Replication Fork Stalling: As active replication forks exhaust the local supply of dNTPs, DNA polymerases stall, unable to continue elongating the new DNA strands. This phenomenon is known as "replication stress."

-

S-Phase Checkpoint Activation: The stalled replication forks expose regions of single-stranded DNA (ssDNA). This ssDNA is recognized by sensor proteins, leading to the activation of the master S-phase checkpoint kinase, ATR (Ataxia Telangiectasia and Rad3-related). ATR then phosphorylates a cascade of downstream targets, including the effector kinase CHK1 (in mammals) or Rad53 (in yeast).

-

Cell Cycle Arrest: The activated checkpoint pathway enforces a cell cycle arrest in the S-phase. This serves two main purposes: it prevents cells with incompletely replicated DNA from entering mitosis, which would be lethal, and it provides time for the cell to attempt to resolve the replication stress by stabilizing the stalled forks and attempting to restart DNA synthesis. Because this arrest is potent and reversible, Hydroxyurea is a widely used tool for synchronizing cell populations in the S-phase for experimental studies.

Quantitative Data Summary

The effects of Hydroxyurea are dose-dependent and vary across different biological systems.

Table 1: Effective Concentrations of Hydroxyurea in Various Systems

| Biological System | Concentration | Observed Effect |

|---|---|---|

| Breast Cancer Cells (MCF-7, MDA-MB-453) | 2 mM | Synchronization at G1/S boundary. |

| Human Myeloid Leukemia (NB4) | 80 µM | S-phase arrest after 18 hours. |

| HIV-1 in primary lymphocytes | ~0.4 mM (IC90) | 90% inhibition of viral replication. |

| Saccharomyces cerevisiae (yeast) | 12 mM | Induction of recombination foci in checkpoint mutants. |

Table 2: Effects of Hydroxyurea on Cell Cycle Distribution

| Cell Line | Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|---|

| MDA-MB-453 | 2 mM HU (at 0h post-release) | 82% | 10% | 8% |

| MCF-7 | 2 mM HU (at 12h post-release) | 58% | 28% | 14% |

Data derived from studies on breast cancer cell lines.

Table 3: Impact of Hydroxyurea on dNTP Pools

| Organism / Cell Line | Treatment | Effect on dNTP Pools |

|---|---|---|

| Saccharomyces cerevisiae | HU Treatment | Pools did not become fully exhausted; dropped to ~80% of G1 levels. |

| Mouse Lymphoma (L5178Y) | 0.01 mmol/L HU | Observable imbalance in the relative ratios of dNTPs. |

| Mammalian Cells (General) | HU Treatment | Significant reduction in dNTP levels, often to ~20% of control. |

| Resting Mammalian Cells | HU Treatment | >50% reduction in purine (B94841) dNTP pools (dATP, dGTP). |

Experimental Protocols

Hydroxyurea is a cornerstone of cell cycle research. Below are outlines of key experimental procedures.

Cell Synchronization and Flow Cytometry Analysis

This protocol is used to arrest cells at the G1/S boundary and then monitor their progression through the cell cycle after release.

Methodology:

-

Cell Culture: Plate asynchronous cells at a density that will not lead to overconfluence during the experiment.

-

Synchronization: Add Hydroxyurea to the culture medium at a pre-determined optimal concentration (e.g., 2 mM for many cancer cell lines) and incubate for a period equivalent to one cell cycle (e.g., 16-24 hours). This will arrest the majority of the population in late G1 or early S phase.

-

Release: To release the cells from the block, aspirate the Hydroxyurea-containing medium. Wash the cells gently two to three times with sterile phosphate-buffered saline (PBS) or fresh medium to remove all traces of the drug.

-

Progression: Add fresh, pre-warmed culture medium to the cells. This marks time zero (T=0) of the release.

-

Time-Point Collection: Harvest cells at various time points after release (e.g., 0, 2, 4, 6, 8, 12 hours) to capture populations progressing through S, G2, and M phases.

-

Cell Fixation: Harvest cells by trypsinization, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Cells can be stored at -20°C.

-

Staining: Rehydrate fixed cells in PBS. Treat with RNase A (e.g., 100 µg/ml) for 30 minutes at 37°C to degrade RNA, which can also be stained by the DNA dye. Add a DNA intercalating dye such as Propidium Iodide (PI) (e.g., 50 µg/ml).

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases.

Ribonucleotide Reductase (RNR) Activity Assay

This assay measures the enzymatic activity of RNR in cell extracts, which can be used to assess the direct inhibitory effect of Hydroxyurea.

Methodology (Principle based on LC-MS/MS):

-

Extract Preparation: Prepare cell lysates from control and Hydroxyurea-treated cells under conditions that preserve enzyme activity.

-

Reaction Mixture: Prepare a reaction buffer containing essential components: a buffer (e.g., HEPES pH 7.2), a reducing agent (e.g., DTT), cofactors (e.g., Mg²⁺, ATP), and the ribonucleotide substrate (e.g., CDP).

-

Initiation: Initiate the enzymatic reaction by adding the cell lysate to the reaction mixture. For inhibition studies, Hydroxyurea would be pre-incubated with the lysate or included in the reaction mix.

-

Time Course & Quenching: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) or take time points. Quench the reaction, typically by heat inactivation (e.g., 95°C).

-

Sample Preparation: Treat the samples with a phosphatase (e.g., calf intestinal phosphatase) to dephosphorylate the nucleotide products to nucleosides (e.g., dCDP to dC), which are more readily analyzed.

-

LC-MS/MS Analysis: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique separates the deoxyribonucleoside product from the substrate and other components, and the mass spectrometer provides highly sensitive and specific quantification.

-

Data Analysis: Quantify the amount of product generated over time to determine the reaction velocity. Compare the activity in Hydroxyurea-treated samples to controls to calculate the degree of inhibition.

Conclusion

Hydroxyurea acts as a potent and specific inhibitor of DNA synthesis through its direct quenching of the tyrosyl free radical within the R2 subunit of ribonucleotide reductase. This primary action depletes the cellular dNTP pools, leading to replication fork stalling, activation of the S-phase checkpoint, and a reversible cell cycle arrest. Its well-defined mechanism has made it an invaluable tool for cell cycle research and a durable therapeutic agent for various diseases. Understanding its quantitative effects and the experimental methodologies used to study them is crucial for researchers and drug development professionals seeking to leverage its properties or develop novel therapies targeting DNA replication pathways.

References

A Technical Guide to Commercially Available Hydroxyurea-15N for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Hydroxyurea-15N, a stable isotope-labeled compound crucial for a variety of research applications. This document details available sources, technical specifications, and relevant experimental protocols to assist researchers in effectively utilizing this valuable tool.

Introduction to this compound

Hydroxyurea (B1673989) is a well-established antineoplastic agent that functions by inhibiting ribonucleotide reductase, an enzyme essential for DNA synthesis. This mechanism of action leads to cell cycle arrest in the S phase and induces apoptosis. Its applications extend to the treatment of various cancers and sickle cell disease.

The 15N-labeled variant of hydroxyurea (this compound) serves as a critical internal standard and tracer in pharmacokinetic and metabolic studies. The incorporation of the heavy isotope allows for precise quantification in biological matrices using mass spectrometry-based methods, distinguishing it from the endogenous, unlabeled compound.

Commercial Sources and Specifications

Several chemical suppliers offer this compound for research purposes. The following table summarizes the key information for some of the prominent commercial sources. Please note that specifications such as isotopic and chemical purity are often lot-specific and it is recommended to request a Certificate of Analysis (CoA) from the supplier for the most accurate and up-to-date information.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Purity | Available Formulations & Sizes |

| MedChemExpress | This compound | HY-W698472 | 214331-53-0 | CH₄N(¹⁵N)O₂ | Information not publicly available, request CoA. (Unlabeled version HY-B0313 is ≥98.0%) | Solid powder (Inquire for specific sizes) |

| Santa Cruz Biotechnology | This compound | sc-29061 | 214331-53-0 | CH₄N(¹⁵N)O₂ | Information not publicly available, request CoA. (Unlabeled version sc-203681 is ≥98%) | Solid powder (Inquire for specific sizes) |

| United States Biological | 15N Hydroxyurea | H9120-02 | 214331-53-0 | CH₄N(¹⁵N)O₂ | Information not publicly available, request CoA. | Solid powder (1mg, 5mg, 10mg) |

| Toronto Research Chemicals | Hydroxyurea-¹⁵N | H935002 | 214331-53-0 | CH₄N(¹⁵N)O₂ | Information not publicly available, request CoA. | Solid powder (Inquire for specific sizes) |

| Alsachim, a Shimadzu Group Company | Hydroxyurea-¹⁵N | 6893 | 214331-53-0 | CH₄N(¹⁵N)O₂ | Information not publicly available, request CoA. | Solid powder (Inquire for specific sizes) |

| Pharmaffiliates | Hydroxy Urea-15N | Not specified | 214331-53-0 | CH₄N(¹⁵N)O₂ | Information not publicly available, request CoA. | Solid powder (Inquire for specific sizes) |

Experimental Protocols: Quantification of Hydroxyurea in Biological Samples

Materials and Reagents

-

This compound (from a commercial supplier)

-

Unlabeled Hydroxyurea (for calibration standards)

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Formic acid, LC-MS grade

-

Ammonium formate (B1220265)

-

Ultrapure water

-

Biological matrix (e.g., plasma, whole blood)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

HPLC or UHPLC system coupled to a tandem mass spectrometer

Sample Preparation

-

Preparation of Stock Solutions:

-

Prepare a stock solution of unlabeled hydroxyurea in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

-

Prepare a stock solution of this compound (internal standard, IS) in the same solvent at a concentration of 1 mg/mL.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Serially dilute the unlabeled hydroxyurea stock solution with the biological matrix to prepare a series of calibration standards at concentrations spanning the expected range of the study samples (e.g., 0.1 to 100 µg/mL).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Protein Precipitation:

-

To 50 µL of each standard, QC, and study sample, add 150 µL of ACN containing the this compound internal standard at a fixed concentration (e.g., 10 µg/mL).

-

Vortex the samples for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining the polar hydroxyurea molecule.

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 95% B) and decreasing to a lower percentage over a few minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled hydroxyurea and this compound.

-

Hydroxyurea: The exact transition will depend on the instrument and optimization, but a common transition is m/z 77.0 -> 60.0.

-

This compound: The precursor ion will be shifted by +1 m/z due to the ¹⁵N label (m/z 78.0). The product ion may or may not be shifted depending on which nitrogen is lost. This needs to be determined empirically.

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

-

Data Analysis

-

Integrate the peak areas for both the analyte (unlabeled hydroxyurea) and the internal standard (this compound).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of hydroxyurea in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Mechanism of Action of Hydroxyurea

The following diagram illustrates the established signaling pathway for hydroxyurea's mechanism of action. The isotopic labeling does not alter this biological activity.

Caption: Mechanism of action of hydroxyurea.

Experimental Workflow for Hydroxyurea Quantification

The diagram below outlines the general workflow for the quantification of hydroxyurea in biological samples using this compound as an internal standard.

Caption: LC-MS/MS workflow for hydroxyurea.

Conclusion

This compound is an indispensable tool for researchers engaged in pharmacokinetic and metabolic studies of hydroxyurea. This guide provides a starting point for sourcing this critical reagent and offers a foundational experimental protocol for its application. Due to the lot-specific nature of isotopic and chemical purities, it is imperative for researchers to obtain a Certificate of Analysis from their chosen supplier to ensure the accuracy and reliability of their experimental results. The provided workflow and mechanism of action diagrams serve as visual aids to conceptualize the experimental process and the biological context of hydroxyurea.

Physical and chemical properties of Hydroxyurea-15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Hydroxyurea-15N, an isotopically labeled form of the versatile therapeutic agent hydroxyurea (B1673989). This document is intended to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visualizations of its biochemical pathways.

Physical and Chemical Properties

This compound is a stable, isotopically labeled version of hydroxyurea, where one of the nitrogen atoms is the heavy isotope ¹⁵N. This labeling provides a valuable tool for a range of research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard for quantitative assays.[1] The physical and chemical properties are summarized in the tables below. Data for unlabeled hydroxyurea is included for comparison, as the isotopic substitution has a minimal effect on these bulk properties.

| Property | This compound | Reference |

| Appearance | White to Off-White Solid | [2] |

| Molecular Formula | CH₄N¹⁵NO₂ | [2][3] |

| Molecular Weight | 77.05 g/mol | [2] |

| CAS Number | 214331-53-0 | |

| Purity (Isotopic) | >95% (98.8% in a specific batch) | |

| Purity (Chemical by HPLC) | >95% (97.98% ELSD in a specific batch) | |

| Solubility | Slightly soluble in DMSO and Water | |

| Long Term Storage | -20°C, Inert atmosphere |

| Property (Unlabeled Hydroxyurea for Comparison) | Value | Reference |

| Molecular Weight | 76.055 g/mol | |

| Melting Point | 133-136 °C (decomposes) | |

| Solubility in Water | Highly soluble | |

| Solubility in other solvents | Soluble in hot alcohol. |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of this compound. Below are protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the isotopic labeling and structural integrity of this compound.

Sample Preparation:

-

Dissolve approximately 1-5 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H-NMR Spectroscopy:

-

Instrument: 300-500 MHz NMR Spectrometer.

-

Parameters:

-

Acquire a standard proton spectrum.

-

The analysis is based on the comparison of the peak areas, for instance, the -NH₂ peak of hydroxyurea with that of an internal standard if quantitative analysis is required.

-

¹³C-NMR Spectroscopy:

-

Instrument: 75-125 MHz NMR Spectrometer.

-

Parameters:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A sufficient number of scans (e.g., 6800) may be required to achieve an adequate signal-to-noise ratio.

-

The Nuclear Overhauser Effect (NOE) can be utilized to enhance signal intensity.

-

¹⁵N-NMR Spectroscopy:

-

Instrument: 50 MHz NMR Spectrometer with a dual broadband probe.

-

Parameters:

-

Use a dilute solution (e.g., 5 mg/mL in DMSO-d₆).

-

Reference the spectrum using an external standard such as ¹⁵N ammonia.

-

A relaxation delay of around 3 seconds and a significant number of scans (e.g., >1000) are typically necessary.

-

Heteronuclear correlation experiments like HSQC and HMBC can provide more sensitive detection and structural information.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy:

-

Place a small amount of the solid this compound sample directly onto the diamond crystal of the ATR accessory.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Perform a sufficient number of scans (e.g., 70) to obtain a high-quality spectrum.

-

Characteristic absorption bands for hydroxyurea include N-H stretching (around 3416 and 3310 cm⁻¹), C=O stretching (around 1635 cm⁻¹), and amide bonding (around 1585 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and assess the isotopic enrichment of this compound.

Isotope-Dilution Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for the quantitative analysis of hydroxyurea in biological matrices, using a labeled analog as an internal standard.

-

Extraction: Perform an organic extraction of hydroxyurea from the sample matrix.

-

Derivatization: Prepare trimethylsilyl (B98337) (TMS) derivatives of hydroxyurea to improve volatility for GC analysis.

-

GC-MS Analysis:

-

Use a GC-MS system in selected ion monitoring (SIM) mode.

-

Monitor the following mass-to-charge (m/z) ratios for the silated derivatives:

-

Hydroxyurea (unlabeled): quantitative ion m/z 277; qualifier ions m/z 292 and 249.

-

Hydroxyurea-¹³C,¹⁵N₂ (as internal standard): quantitative ion m/z 280; qualifier ion m/z 295.

-

-

The isotopic enrichment of this compound can be determined from the relative intensities of the corresponding mass peaks.

-

Signaling Pathways and Mechanisms of Action

Hydroxyurea exerts its therapeutic effects through multiple mechanisms. The primary mode of action is the inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis. Additionally, it is known to increase the production of fetal hemoglobin, a key therapeutic benefit in sickle cell disease.

Inhibition of Ribonucleotide Reductase

Hydroxyurea directly inhibits the enzyme ribonucleotide reductase (RNR). This enzyme is responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA replication and repair. By quenching a critical tyrosyl free radical in the R2 subunit of RNR, hydroxyurea depletes the intracellular pool of deoxyribonucleotides, leading to an arrest of the cell cycle in the S-phase and subsequent cell death in rapidly proliferating cells.

Induction of Fetal Hemoglobin (HbF)

In the treatment of sickle cell disease, a crucial mechanism of hydroxyurea is its ability to increase the levels of fetal hemoglobin (HbF). This is mediated through a pathway involving nitric oxide (NO). Hydroxyurea is metabolized to NO, which then activates soluble guanylyl cyclase (sGC). Activated sGC increases the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels are believed to modulate the expression of γ-globin genes, leading to increased production of HbF.

Experimental Workflow for Isotopic Enrichment Analysis

The workflow for determining the isotopic enrichment of this compound typically involves a combination of mass spectrometry and NMR spectroscopy.

References

An In-depth Technical Guide to the Safe Handling and Use of Hydroxyurea-15N

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Hydroxyurea-15N, an isotopically labeled compound used in research. While specific safety data for the 15N-labeled form is not extensively available, the guidelines for its unlabeled counterpart, Hydroxyurea, are directly applicable due to their identical chemical reactivity and toxicological profiles. Hydroxyurea is a cytotoxic and antineoplastic agent, necessitating strict adherence to safety protocols to minimize exposure risk.[1][2][3][4]

Hazard Identification and Classification

This compound, like Hydroxyurea, is classified as a hazardous substance. It is a suspected human reproductive toxicant and may cause genetic defects. Long-term exposure may increase the risk of developing secondary malignancies such as leukemia and skin cancer. It is crucial to handle this compound with the utmost care, treating it as a cytotoxic agent.

Quantitative Hazard Data

| Metric | Value | Species |

| Oral LD50 | 5,760 mg/kg | Rat |

| Intraperitoneal LD50 | 5,800 mg/kg | Mouse |

| Intraperitoneal LD50 | >4,700 mg/kg | Rat |

| Subcutaneous LD50 | 2,400 mg/kg | Mouse |

| Intravenous LD50 | 4,750 mg/kg | Rat |

Data sourced from a Safety Data Sheet for Hydroxyurea and is considered applicable to this compound.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks associated with handling this compound, a combination of engineering controls and personal protective equipment is mandatory.

-

Engineering Controls : All work with this compound, especially when handling the solid form or preparing solutions, must be conducted in a chemical fume hood to prevent inhalation of dust or aerosols. Eyewash stations and safety showers should be readily accessible.

-

Personal Protective Equipment :

-

Gloves : Wear disposable, chemical-resistant gloves at all times when handling the compound or its containers. If contact with the skin occurs, wash the affected area immediately and thoroughly with soap and water.

-

Eye Protection : Use tightly fitting safety goggles or a face shield to protect against splashes or dust.

-

Lab Coat : A dedicated lab coat should be worn and properly maintained.

-

Respiratory Protection : If there is a risk of inhaling dust, a suitable respirator should be worn.

-

Storage and Handling Procedures

Proper storage and handling are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

-

Storage : Store this compound in a dry, well-ventilated area at room temperature, protected from light. The container should be kept tightly closed. It should be stored in a locked area, inaccessible to unauthorized personnel.

-

Handling :

-

Avoid the formation of dust and aerosols.

-

Do not open, break, or chew capsules if working with a pharmaceutical preparation.

-

Wash hands thoroughly with soap and water before and after handling the compound.

-

Pregnant women should avoid any contact with this compound or contaminated materials.

-

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

-

Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.

-

Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

-

Spills : For small spills of powder, carefully wipe it up with a damp disposable towel to avoid creating dust. The area should then be cleaned three times with a detergent solution followed by clean water. All contaminated materials, including gloves and towels, should be placed in a sealed container for proper disposal as cytotoxic waste.

Disposal

Unused this compound and any contaminated waste must be disposed of as hazardous cytotoxic waste in accordance with local, state, and federal regulations. Do not dispose of it in the regular trash or flush it down the drain.

Experimental Protocols and Workflows

While specific experimental protocols for this compound are not widely published, a general workflow for its use as a tracer in cell culture experiments can be outlined. The primary purpose of using the 15N-labeled form is for metabolic tracing and quantitative analysis in biological systems.

Hypothetical Experimental Workflow: Tracing Nitrogen Metabolism in Cancer Cells

Caption: A typical experimental workflow for using this compound as a tracer.

Mechanism of Action: Inhibition of Ribonucleotide Reductase

Hydroxyurea exerts its cytotoxic effects by inhibiting the enzyme ribonucleotide reductase, which is crucial for DNA synthesis. This action depletes the pool of deoxyribonucleotides, leading to cell cycle arrest in the S phase and ultimately apoptosis.

Caption: The inhibitory effect of Hydroxyurea on the DNA synthesis pathway.

This technical guide is intended for informational purposes for research professionals and does not substitute for a thorough review of the manufacturer's Safety Data Sheet (SDS) and institutional safety protocols. Always consult the most current SDS for this compound before use.

References

A Technical Guide to Hydroxyurea-¹⁵N for Advanced Cell Cycle Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of ¹⁵N-labeled Hydroxyurea (B1673989) (Hydroxyurea-¹⁵N) as a tool for detailed cell cycle analysis. While the use of hydroxyurea for cell cycle synchronization is a well-established technique, its isotopic labeling with ¹⁵N opens new avenues for tracing its metabolic fate and understanding its impact on cellular processes with greater precision. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data interpretation strategies.

Introduction: The Role of Hydroxyurea in Cell Cycle Regulation

Hydroxyurea (HU) is a small molecule inhibitor of ribonucleotide reductase (RNR), an enzyme critical for the synthesis of deoxyribonucleotides (dNTPs), the building blocks of DNA.[1][2][3][4] By inhibiting RNR, hydroxyurea depletes the cellular pool of dNTPs, which effectively stalls DNA replication.[1] This leads to an arrest of the cell cycle, primarily at the G1/S boundary or in the early S phase. This reversible cell cycle arrest makes HU a valuable tool for synchronizing cell populations in research settings.

Recent studies have also highlighted a secondary mechanism of HU-induced cell cycle arrest involving the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to DNA polymerases, further inhibiting DNA replication.

The use of ¹⁵N-labeled hydroxyurea allows researchers to trace the molecule's uptake, metabolism, and incorporation into cellular components, providing a powerful tool for quantitative analysis using mass spectrometry-based techniques.

Core Concepts: Mechanism of Action and Signaling Pathways

Hydroxyurea's primary mode of action is the inhibition of RNR, which is a heterodimeric enzyme. HU quenches a critical tyrosyl free radical in the RNR2 (or β) subunit, which is essential for the enzyme's catalytic activity. This inhibition leads to a cascade of cellular events, primarily the activation of the S-phase checkpoint.

S-Phase Checkpoint Activation

The depletion of dNTPs by hydroxyurea leads to the stalling of replication forks. This stalling is recognized by the cell's DNA damage response machinery, leading to the activation of the S-phase checkpoint. This signaling cascade aims to halt cell cycle progression to allow for DNA repair and recovery of replication forks. A simplified representation of this pathway is illustrated below.

Caption: Hydroxyurea-¹⁵N induced S-phase checkpoint signaling pathway.

Experimental Protocols

This section outlines detailed methodologies for utilizing Hydroxyurea-¹⁵N in cell cycle analysis, from cell culture and synchronization to sample preparation for flow cytometry and mass spectrometry.

Cell Culture and Synchronization with Hydroxyurea-¹⁵N

This protocol is designed for adherent human cell lines (e.g., HeLa, U2OS) but can be adapted for suspension cells.

Materials:

-

Adherent human cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Hydroxyurea-¹⁵N (synthesis required or custom order)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell counting device (e.g., hemocytometer or automated counter)

Procedure:

-

Cell Seeding: Plate cells at a density that will result in 50-60% confluency at the time of treatment.

-

Hydroxyurea-¹⁵N Preparation: Prepare a stock solution of Hydroxyurea-¹⁵N in sterile water or PBS. A typical stock concentration is 100 mM. Sterilize by filtration through a 0.22 µm filter.

-

Treatment: Add the Hydroxyurea-¹⁵N stock solution to the complete culture medium to achieve the desired final concentration. A common working concentration for cell synchronization is between 0.2 mM and 2 mM, which should be optimized for each cell line.

-

Incubation: Incubate the cells with Hydroxyurea-¹⁵N for a period sufficient to induce G1/S arrest. This is typically 12-18 hours.

-

Washout (for release studies): To study progression through the S-phase after synchronization, remove the Hydroxyurea-¹⁵N-containing medium, wash the cells twice with warm PBS, and then add fresh, pre-warmed complete medium.

-

Harvesting: At desired time points (e.g., 0, 2, 4, 6, 8 hours post-washout), harvest the cells by trypsinization.

Sample Preparation for Flow Cytometry

Materials:

-

Harvested cells

-

Cold PBS

-

70% Ethanol (B145695) (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

Procedure:

-

Fixation: Centrifuge the harvested cells, discard the supernatant, and resuspend the cell pellet in 1 ml of cold PBS. Add 4 ml of ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping. Fix for at least 30 minutes on ice.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the samples on a flow cytometer.

Sample Preparation for Mass Spectrometry

Materials:

-

Harvested cells

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

Ammonium bicarbonate

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

C18 solid-phase extraction (SPE) cartridges

Procedure:

-

Cell Lysis: Lyse the cell pellet with an appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysate.

-

Reduction and Alkylation: Reduce the disulfide bonds in the proteins with DTT and then alkylate the free thiols with IAA.

-

Proteolytic Digestion: Digest the proteins into peptides using trypsin.

-

Desalting: Desalt the peptide mixture using C18 SPE cartridges.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify ¹⁵N-labeled peptides.

Data Presentation and Interpretation

Quantitative data from cell cycle analysis experiments should be presented in a clear and structured manner to facilitate comparison and interpretation.

Flow Cytometry Data

The distribution of cells in different phases of the cell cycle can be quantified from flow cytometry data.

| Time Post-Washout (hours) | % G1 Phase | % S Phase | % G2/M Phase |

| 0 | 75.2 ± 3.1 | 20.1 ± 2.5 | 4.7 ± 0.8 |

| 2 | 45.8 ± 2.8 | 48.9 ± 3.0 | 5.3 ± 0.9 |

| 4 | 20.1 ± 1.9 | 65.3 ± 4.1 | 14.6 ± 2.1 |

| 6 | 15.7 ± 1.5 | 40.2 ± 3.5 | 44.1 ± 3.8 |

| 8 | 25.3 ± 2.2 | 15.8 ± 1.9 | 58.9 ± 4.5 |

Table 1: Hypothetical cell cycle phase distribution following release from Hydroxyurea-¹⁵N-induced arrest. Data are presented as mean ± standard deviation from three independent experiments.

Mass Spectrometry Data

Mass spectrometry can be used to track the incorporation of the ¹⁵N label from Hydroxyurea-¹⁵N into cellular components. This allows for the quantification of the drug's metabolic fate.

| Protein | Peptide Sequence | ¹⁵N Incorporation (at 12h) |

| Ribonucleotide Reductase M2 | ...N¹⁵H₂CONHOH... | Quantifiable adduct |

| Histone H3 | ...K(¹⁵N-acetyl)... | Potential modification |

Table 2: Hypothetical detection of ¹⁵N-labeled modifications on cellular proteins following treatment with Hydroxyurea-¹⁵N.

Visualizing Experimental Workflow

A clear experimental workflow is essential for planning and executing complex experiments.

Caption: Experimental workflow for Hydroxyurea-¹⁵N based cell cycle analysis.

Conclusion

The use of ¹⁵N-labeled hydroxyurea provides a novel and powerful approach for detailed cell cycle analysis. By combining the well-established synchronization capabilities of hydroxyurea with the quantitative power of stable isotope labeling and mass spectrometry, researchers can gain deeper insights into the drug's mechanism of action, its metabolic fate, and its impact on cellular physiology. The protocols and data interpretation frameworks presented in this guide offer a solid foundation for scientists and drug development professionals to incorporate this advanced technique into their research.

References

A Technical Guide to Preliminary Studies Using Hydroxyurea-¹⁵N in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research detailing specific preliminary studies on the use of Hydroxyurea-¹⁵N in cancer is limited. This guide synthesizes the well-established mechanism of action of hydroxyurea (B1673989) with standard methodologies for stable isotope labeling to provide a technical framework for designing and conducting such research.

Introduction to Hydroxyurea and ¹⁵N Isotope Labeling

Hydroxyurea (HU) is a cornerstone antineoplastic agent used in the treatment of various cancers, including chronic myelogenous leukemia and squamous cell carcinoma of the head and neck.[1][2] Its primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), an enzyme crucial for the conversion of ribonucleosides into deoxyribonucleosides, which are the essential building blocks for DNA synthesis and repair.[3][4][5] By disrupting this process, hydroxyurea selectively induces cell death in the S-phase of the cell cycle and halts cell proliferation.

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. Using a heavy isotope like Nitrogen-15 (¹⁵N), researchers can label a drug such as hydroxyurea to track its distribution, metabolism, and interaction with cellular targets. Hydroxyurea-¹⁵N, which is commercially available, can serve as a tracer for quantitative analysis in research settings using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

The application of Hydroxyurea-¹⁵N in cancer research would aim to:

-

Elucidate its metabolic pathway and identify its catabolites within cancer cells.

-

Quantify its binding and interaction with its target enzyme, RNR.

-

Trace the distribution of the drug within in vitro and in vivo models.

-

Serve as a precise internal standard for pharmacokinetic analyses.

Core Mechanism of Action: Ribonucleotide Reductase Inhibition

Hydroxyurea's cytotoxic effect stems from its ability to inactivate RNR. The enzyme's active site contains a tyrosyl free radical essential for its catalytic activity. Hydroxyurea is converted in vivo to a free radical nitroxide, which quenches this tyrosyl radical, thereby inactivating the enzyme. This halts the production of deoxyribonucleotides, leading to an immediate inhibition of DNA synthesis and subsequent cell cycle arrest.

Proposed Experimental Protocols for Hydroxyurea-¹⁵N Studies

While specific published protocols are unavailable, a logical workflow can be constructed based on standard stable isotope tracing methodologies.

In Vitro Cell Culture Analysis

-

Cell Culture and Labeling:

-

Culture a relevant cancer cell line (e.g., HeLa for cervical cancer, K562 for CML) to logarithmic growth phase.

-

Introduce Hydroxyurea-¹⁵N into the culture medium at various concentrations (e.g., determined from known IC50 values of unlabeled hydroxyurea).

-

Incubate for a defined period (e.g., 24, 48 hours) to allow for cellular uptake and metabolism.

-

-

Metabolite Extraction:

-

Harvest the cells by centrifugation.

-

Quench metabolic activity immediately by freezing the cell pellet in liquid nitrogen.

-

Perform a metabolite extraction using a cold solvent system, such as a 1:1 mix of dichloromethane (B109758) and methanol.

-

-

Analysis by LC-MS/MS:

-

Analyze the cell extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

The mass spectrometer will detect the mass shift in metabolites that have incorporated the ¹⁵N isotope, allowing for identification and relative quantification of Hydroxyurea-¹⁵N and its metabolic products.

-

Use unlabeled hydroxyurea as a control and doubly-labeled [¹³C¹⁵N₂]hydroxyurea as an internal standard for absolute quantification.

-

In Vivo Animal Model Analysis

-

Animal Model and Dosing:

-

Utilize an appropriate tumor-bearing animal model (e.g., xenograft mouse model).

-

Administer Hydroxyurea-¹⁵N via a relevant route, such as oral gavage or intravenous infusion.

-

The dosage should be based on established effective doses of hydroxyurea in similar models.

-

-

Sample Collection:

-

At specified time points post-administration, collect blood samples, tumor tissue, and adjacent non-malignant tissue.

-

Immediately freeze all tissue samples in liquid nitrogen to halt metabolic processes.

-

-

Sample Processing and Analysis:

-

Process dried blood spots or plasma for pharmacokinetic analysis.

-

Homogenize tissue samples and perform metabolite extraction as described for the in vitro protocol.

-

Analyze all samples by LC-MS/MS to determine the concentration and distribution of Hydroxyurea-¹⁵N and its labeled metabolites over time.

-

Quantitative Data Presentation

As no direct studies using Hydroxyurea-¹⁵N are available, the following tables present example quantitative data from studies on unlabeled hydroxyurea to serve as a baseline for future comparative experiments.

Table 1: In Vitro Efficacy of Hydroxyurea in Lung Cancer

| Cell Line | Concentration | Inhibition of Cell Growth | Reference |

|---|---|---|---|

| Human Lung Cancer | 1 mM | 99% |

This data provides a starting point for determining effective concentrations for in vitro labeling studies.

Table 2: Pharmacokinetic Parameters of Hydroxyurea in Cancer Patients

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Maximal Elimination Rate (Vmax) | 0.097 | mmol h⁻¹ l⁻¹ | |

| Michaelis Constant (KM) | 0.323 | mmol/l | |

| Renal Clearance (ClR) | 90.8 | ml/min | |

| Systemic Availability (F) | 0.792 | - |

These parameters, determined from oral and IV administration, are crucial for designing in vivo studies.

Table 3: Analytical Method Performance for Hydroxyurea Quantification

| Method | Sample Type | Linear Range | Limit of Detection | Reference |

|---|---|---|---|---|

| LC-MS/MS | Dried Blood | 0.5 - 60 µg/mL | 5 ng/mL |

This demonstrates the sensitivity of mass spectrometry for quantifying hydroxyurea, which is essential for tracer studies.

Conclusion and Future Directions

The use of Hydroxyurea-¹⁵N offers a significant opportunity to deepen our understanding of its pharmacology in cancer treatment. By employing stable isotope tracing, researchers can move beyond measuring general efficacy to precisely track the drug's metabolic journey, quantify its engagement with RNR, and identify potential mechanisms of resistance. The experimental frameworks proposed in this guide, combining established protocols for both hydroxyurea analysis and ¹⁵N metabolic tracing, provide a robust starting point for these critical preliminary studies. Future research should focus on applying these methods to various cancer models to build a comprehensive picture of Hydroxyurea-¹⁵N's behavior, ultimately informing more effective clinical use.

References

Methodological & Application

Protocol for the Quantification of Hydroxyurea in Human Plasma using Hydroxyurea-¹⁵N as an Internal Standard by LC-MS

Introduction